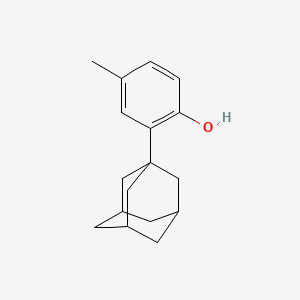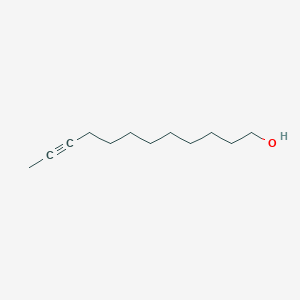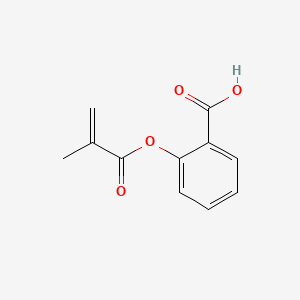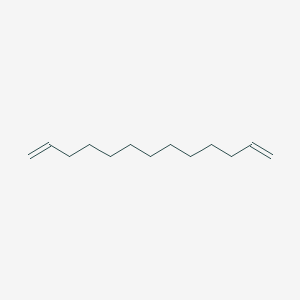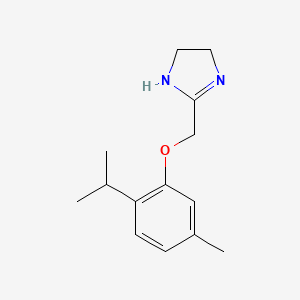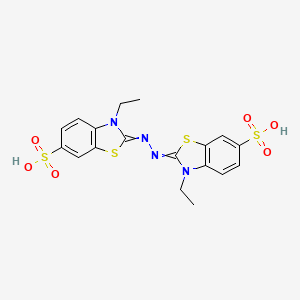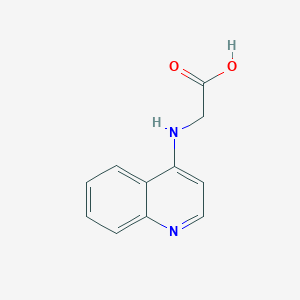![molecular formula C19H17ClN2O4S2 B1221106 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1221106.png)
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Serotonin 4 Receptor Agonist in Gastrointestinal Motility
Research has shown that benzamide derivatives, including compounds structurally related to 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide, have potent serotonin 4 (5-HT(4)) receptor agonist activity. This is significant in promoting gastrointestinal motility, which can be beneficial in treating disorders of the gastrointestinal tract (Sonda et al., 2003).
Type III Secretion Inhibitor in Yersinia
Another application is in the inhibition of type III secretion in Yersinia. Derivatives of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide have been identified as potential inhibitors. This could be instrumental in preventing or treating bacterial infections caused by Yersinia (Kauppi et al., 2007).
Antioxidant and Enzyme Inhibition Activities
These compounds also exhibit antioxidant activities and have been screened for activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Specifically, certain N-substituted derivatives have shown promising activity against acetylcholinesterase, which could have implications in treating conditions like Alzheimer's disease (Fatima et al., 2013).
Hypoglycemic and Hypolipidemic Activities
There's also evidence of hypoglycemic and hypolipidemic activities in glibenclamide analogues, which include structural variations of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide. These compounds are of interest in the management of type 2 diabetes and associated metabolic disorders (Ahmadi et al., 2014).
Activation of Soluble Guanylyl Cyclase
Anthranilic acid derivatives related to this compound have been studied for their ability to activate soluble guanylyl cyclase, an important enzyme in nitric oxide signaling pathways. This activation has implications in vascular biology and could lead to new therapeutic approaches in vascular diseases (Schindler et al., 2006).
Fluorescence Enhancement in Analytical Chemistry
Glibenclamide, structurally similar to the mentioned compound, enhances the fluorescence intensity of erbium ions, providing a method for its detection in biochemical assays. This has potential applications in monitoring drug levels in biological samples (Faridbod et al., 2009).
Anti-cancer Activities
Derivatives of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide have been synthesized and evaluated for anti-proliferative activity against various cancer cell lines. Some derivatives have shown significant activity, making them potential candidates for anti-cancer drug development (Abdelaziz et al., 2015).
Eigenschaften
Produktname |
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide |
|---|---|
Molekularformel |
C19H17ClN2O4S2 |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C19H17ClN2O4S2/c1-12-7-8-16(26-2)15(11-12)21-19(23)13-5-3-4-6-14(13)22-28(24,25)18-10-9-17(20)27-18/h3-11,22H,1-2H3,(H,21,23) |
InChI-Schlüssel |
LMBAUGFGWDFXIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



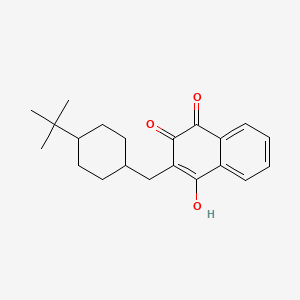
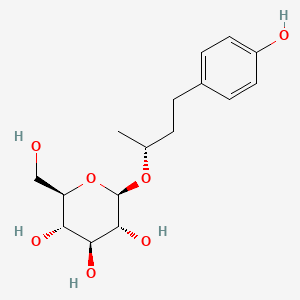
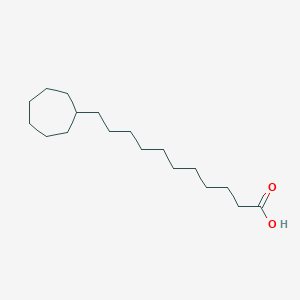
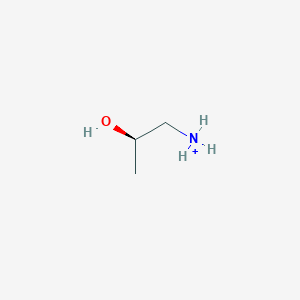
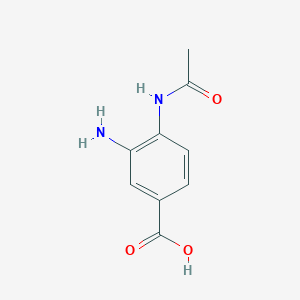
![Methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1221033.png)
